molecular formula C14H16FN3O3 B119851 Desethylene Norfloxacin Hydrochloride CAS No. 75001-77-3

Desethylene Norfloxacin Hydrochloride

Cat. No. B119851
CAS RN: 75001-77-3
M. Wt: 293.29 g/mol
InChI Key: LPCBOASHZANLJB-UHFFFAOYSA-N
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Description

Desethylene Norfloxacin Hydrochloride is a compound with the molecular formula C14H16FN3O3 . It is also known as Norfloxacin impurity B .


Molecular Structure Analysis

The molecular structure of Desethylene Norfloxacin Hydrochloride includes elements such as Carbon ©, Hydrogen (H), Fluorine (F), Nitrogen (N), and Oxygen (O). The IUPAC name for this compound is 7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .


Physical And Chemical Properties Analysis

Desethylene Norfloxacin Hydrochloride has a molecular weight of 293.29 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7. Its Rotatable Bond Count is 5 .

Scientific Research Applications

Pharmaceutical Analysis

Desethylene Norfloxacin Hydrochloride is used in derivative UV spectrophotometry for the determination of fluoroquinolones in pharmaceutical formulations. This method provides a sensitive, accurate, and cost-effective approach for routine analysis in both bulk and commercial formulations .

Environmental Microbiology

In environmental microbiology, studies have shown that certain bacterial strains can modify Norfloxacin to produce metabolites like Desethylene Norfloxacin Hydrochloride. This transformation is crucial for understanding the degradation pathways of antimicrobial agents in wastewater treatment plants and preventing the selection for drug-resistant strains .

Analytical Chemistry

The compound is involved in analytical chemistry techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) analyses. These methods are employed to identify and quantify the presence of fluoroquinolone metabolites in various mediums .

Drug Solubility Studies

Research has indicated that Desethylene Norfloxacin Hydrochloride exhibits high solubility in acidic environments, which is significant for the development of favorable UV analysis conditions. This property is essential for optimizing solvent compositions in pharmaceutical research .

Antimicrobial Activity Assessment

Desethylene Norfloxacin Hydrochloride, as a metabolite of Norfloxacin, is studied for its antimicrobial activity. Understanding its biological activity is important for assessing the efficacy and potential use of fluoroquinolones as antimicrobial agents .

Pharmacokinetics and Metabolism

The compound plays a role in pharmacokinetic studies to understand the metabolism of fluoroquinolones. It helps in identifying the metabolic pathways and the formation of various metabolites after the administration of Norfloxacin .

Mechanism of Action

Target of Action

Desethylene Norfloxacin Hydrochloride, also known as N5GYT8QQ4R, is a derivative of the fluoroquinolone antibiotic Norfloxacin . The primary targets of this compound are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound exerts its antibacterial effect by inhibiting the aforementioned enzymes . It binds to DNA gyrase and topoisomerase IV, forming a ternary complex with a DNA molecule, thereby blocking bacterial DNA supercoiling . This action inhibits bacterial DNA replication, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA replication and transcription . This disruption affects various biochemical pathways within the bacterial cell, leading to cell death . The exact downstream effects of these disruptions are complex and can vary depending on the specific bacterial species.

Pharmacokinetics

Norfloxacin has a bioavailability of 30 to 40%, is metabolized in the liver, and is excreted renally and fecally . .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . By blocking DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population . This makes it an effective agent against bacterial infections.

properties

IUPAC Name

7-(2-aminoethylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c1-2-18-7-9(14(20)21)13(19)8-5-10(15)11(6-12(8)18)17-4-3-16/h5-7,17H,2-4,16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCBOASHZANLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NCCN)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylene Norfloxacin Hydrochloride

CAS RN

75001-77-3
Record name 7-((2-Aminoethyl)amino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((2-AMINOETHYL)AMINO)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GYT8QQ4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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